

Technical Support Center: Purification of 1-Phenoxy-2-Propanol by Vacuum Distillation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenoxy-2-propanol*

Cat. No.: *B10762839*

[Get Quote](#)

Welcome to the technical support center for the purification of **1-phenoxy-2-propanol**. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for this purpose. Here, we will delve into the nuances of this purification technique, addressing common challenges and providing practical, field-tested solutions. Our approach is grounded in scientific principles to ensure the integrity and success of your experiments.

Understanding the "Why": The Rationale Behind Vacuum Distillation for 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol, a high-boiling point solvent and synthetic intermediate, presents a unique purification challenge.^{[1][2]} Its atmospheric boiling point is approximately 243 °C.^{[3][4]} At such elevated temperatures, the risk of thermal decomposition becomes a significant concern, potentially leading to the formation of impurities such as aldehydes, ketones, and organic acids.^{[1][5]} Vacuum distillation is the preferred method for purifying such compounds because it lowers the boiling point, thereby mitigating the risk of thermal degradation.^{[6][7][8][9]} ^[10] By reducing the pressure within the distillation apparatus, the temperature required to achieve vaporization is significantly decreased, preserving the integrity of the molecule.^{[6][10]} ^{[11][12]}

Physical and Chemical Properties of 1-Phenoxy-2-Propanol

A thorough understanding of the physical properties of **1-phenoxy-2-propanol** is crucial for designing an effective purification strategy.

Property	Value	Source
Molecular Formula	C9H12O2	[3]
Molecular Weight	152.19 g/mol	[3][4]
Boiling Point (atm)	243 °C	[3][4]
Melting Point	11 °C	[3]
Density (20 °C)	1.064 g/cm ³	[3][4]
Vapor Pressure (20 °C)	0.01 hPa	[3]
Flash Point	113 °C (closed cup)	[3][4]
Autoignition Temperature	480 °C at 1,013 hPa	[3]
Water Solubility (20 °C)	15.1 g/L	[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing vacuum distillation of **1-phenoxy-2-propanol**.

Q1: What is the expected boiling point of **1-phenoxy-2-propanol** under vacuum?

A1: The boiling point is dependent on the vacuum level achieved. While a precise temperature-pressure nomograph for this specific compound is not readily available in the searched literature, the Clausius-Clapeyron relation can be used for estimation. As a practical reference, high-boiling point compounds can often be distilled at significantly lower temperatures. For instance, dimethyl sulfoxide, with an atmospheric boiling point of 189°C, distills at 70°C under vacuum.^[8] For **1-phenoxy-2-propanol**, expect a substantial reduction from its 243°C atmospheric boiling point. Careful, gradual heating is recommended to determine the exact boiling point at your system's specific vacuum level.

Q2: What are the common impurities in technical-grade **1-phenoxy-2-propanol**?

A2: Commercial **1-phenoxy-2-propanol** typically has a purity of at least 93%.[\[1\]](#)[\[13\]](#)[\[14\]](#) The primary impurity is often di(propylene glycol) phenyl ether (up to 7%).[\[4\]](#)[\[13\]](#)[\[14\]](#) Other potential impurities include residual starting materials from its synthesis, such as phenol and propylene oxide, as well as byproducts like the isomeric 2-phenoxy-1-propanol.[\[13\]](#)[\[14\]](#)[\[15\]](#) Phenol, in particular, can be an undesirable impurity that may require specific removal techniques.[\[16\]](#)

Q3: Can I use a simple distillation setup, or is fractional distillation necessary?

A3: For removing high-boiling impurities like di(propylene glycol) phenyl ether, a simple vacuum distillation setup may be sufficient. However, if you need to separate isomers or other impurities with boiling points close to that of **1-phenoxy-2-propanol**, a fractional distillation column (e.g., a Vigreux or packed column) is recommended to enhance separation efficiency.[\[17\]](#) Fractional distillation provides a temperature gradient, allowing for multiple theoretical plates of separation.[\[17\]](#)

Q4: What type of vacuum pump is most suitable for this application?

A4: The choice of vacuum pump depends on the desired vacuum level.[\[18\]](#) For many laboratory-scale distillations of high-boiling point compounds, a rotary vane pump is a common and effective choice, capable of achieving pressures low enough to significantly reduce the boiling point.[\[19\]](#)[\[20\]](#) Diaphragm pumps are another option, particularly if an oil-free system is desired to prevent contamination of the product.[\[19\]](#)[\[20\]](#)[\[21\]](#) For very high vacuum applications, diffusion or turbo pumps can be used, though they are often unnecessary for this specific purification.[\[19\]](#)

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides a systematic approach to troubleshooting common problems.

Problem 1: Inability to Achieve a Sufficiently Low Vacuum

- Symptom: The pressure reading on the vacuum gauge remains high, and the boiling point of the compound is not significantly reduced.
- Potential Causes & Solutions:

- System Leaks: This is the most common cause.[22]
 - Troubleshooting: Systematically check all joints and connections for leaks. Ensure all ground glass joints are properly greased with a suitable high-vacuum grease. Check for cracks in the glassware. A "leak-up test" can be performed by isolating the system from the pump and monitoring the rate of pressure increase.[23]
- Worn or Contaminated Pump: The vacuum pump oil may be old or contaminated, or the pump seals may be worn.
 - Troubleshooting: Check the condition and level of the vacuum pump oil. If it appears cloudy or discolored, change it according to the manufacturer's instructions. If the problem persists, the pump may require professional servicing.
- Inadequate Cold Trap: The cold trap may not be cold enough or may be full.
 - Troubleshooting: Ensure the cold trap is filled with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen). An inefficiently trapped volatile substance can contaminate the vacuum pump oil and degrade its performance.

Problem 2: "Bumping" or Uncontrolled Boiling

- Symptom: The liquid in the distillation flask boils violently and erratically, potentially carrying undistilled material into the receiving flask.
- Potential Causes & Solutions:
 - Lack of Nucleation Sites: Smooth glass surfaces can lead to superheating followed by sudden, violent boiling.
 - Troubleshooting: Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. Note that boiling chips can become less effective under reduced pressure.[17] A magnetic stirrer is generally more reliable for vacuum distillations.
 - Heating Too Rapidly: Applying heat too quickly can cause the liquid to boil uncontrollably.

- Troubleshooting: Heat the distillation flask gradually using a heating mantle connected to a variable transformer. This allows for precise temperature control.

Problem 3: Product Decomposition

- Symptom: The distillate or the residue in the distillation flask darkens, or an unexpected odor is produced.
- Potential Causes & Solutions:
 - Excessive Temperature: Even under vacuum, **1-phenoxy-2-propanol** can decompose if heated to excessively high temperatures.[\[1\]](#)[\[5\]](#)
 - Troubleshooting: Ensure the vacuum is as low as your system allows to minimize the required distillation temperature. Use a heating mantle and monitor the temperature of the distilling vapor, not the heating mantle itself. The pot temperature should be kept as low as possible while maintaining a steady distillation rate.
 - Presence of Contaminants: Certain impurities can catalyze decomposition.
 - Troubleshooting: Consider a pre-purification step, such as a wash with a dilute base to remove acidic impurities, if significant decomposition is observed.

Problem 4: Low Product Yield

- Symptom: The amount of purified product collected is significantly less than expected.
- Potential Causes & Solutions:
 - Inefficient Condensation: The condenser may not be adequately cooled, allowing some of the product vapor to pass through to the vacuum pump.
 - Troubleshooting: Ensure a steady flow of cold coolant through the condenser. Check the temperature of the coolant.
 - Hold-up in the Apparatus: A significant amount of material can be lost due to wetting the surfaces of a complex distillation apparatus, especially in small-scale distillations.

- Troubleshooting: Use an appropriately sized apparatus for the amount of material being distilled. A short-path distillation apparatus can minimize losses due to hold-up.[8]

Experimental Protocol: Vacuum Distillation of 1-Phenoxy-2-Propanol

This protocol provides a step-by-step methodology for the purification of **1-phenoxy-2-propanol**.

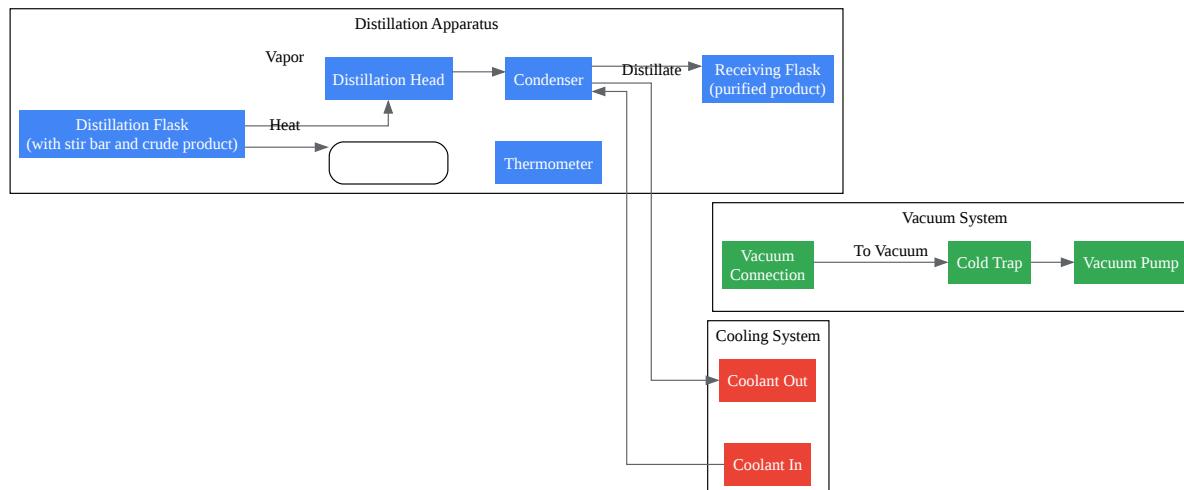
Materials and Equipment:

- Round-bottom flask (distillation flask)
- Short-path distillation head with condenser and vacuum connection
- Receiving flask
- Thermometer and adapter
- Heating mantle with a variable transformer
- Magnetic stirrer and stir bar
- Vacuum pump (e.g., rotary vane pump)
- Cold trap
- Vacuum tubing
- Vacuum grease
- Clamps and support stand

Procedure:

- Apparatus Assembly:

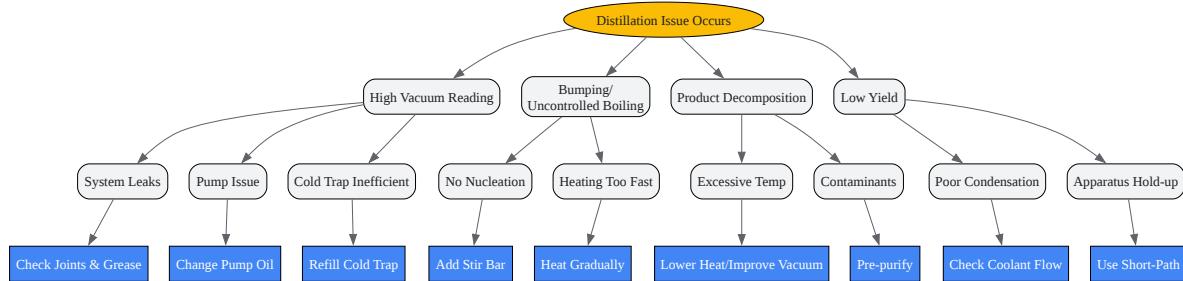
- Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
- Lightly grease all ground glass joints to ensure a good seal.
- Place a magnetic stir bar in the distillation flask.
- Fill the cold trap with a suitable coolant (e.g., dry ice/acetone slurry).


- Charging the Flask:
 - Charge the distillation flask with the crude **1-phenoxy-2-propanol**. Do not fill the flask more than two-thirds full to prevent bumping.
- Initiating the Distillation:
 - Turn on the magnetic stirrer to ensure smooth boiling.
 - Turn on the coolant flow to the condenser.
 - Slowly and carefully apply the vacuum. You may observe some initial bubbling as dissolved gases are removed.
 - Once the system is under a stable vacuum, begin to heat the distillation flask gently with the heating mantle.
- Collecting the Fractions:
 - Increase the temperature gradually until the **1-phenoxy-2-propanol** begins to distill.
 - Record the temperature at which the vapor condenses and the pressure of the system.
 - It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
 - Once the distillation temperature is stable and the distillate appears clear and colorless, switch to a clean receiving flask to collect the main product fraction.
- Terminating the Distillation:

- Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise, indicating the distillation of higher-boiling impurities.
- Turn off the heating mantle and allow the apparatus to cool to room temperature.
- Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and potentially shatter the glassware or ignite flammable vapors.
- Turn off the vacuum pump, stirrer, and coolant flow.

- Product Analysis:
 - Analyze the purified product for purity using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Process


Diagram of a Vacuum Distillation Setup:

[Click to download full resolution via product page](#)

Caption: A schematic of a standard laboratory vacuum distillation setup.

Troubleshooting Logic Flow:

[Click to download full resolution via product page](#)

Caption: A logical flow diagram for troubleshooting common vacuum distillation issues.

Safety Considerations

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[3]
- Implosion Hazard: Vacuum distillation involves a significant risk of implosion. Always work in a fume hood with the sash down and use a blast shield if available. Inspect all glassware for cracks or defects before use.
- Thermal Burns: Heating mantles can reach high temperatures. Handle with care to avoid burns.
- Chemical Exposure: **1-Phenoxy-2-propanol** can cause serious eye irritation.[24] Avoid inhalation of vapors and contact with skin and eyes.

By understanding the principles of vacuum distillation and anticipating potential challenges, you can effectively and safely purify **1-phenoxy-2-propanol** to a high degree of purity. This guide serves as a starting point; always adapt procedures to your specific equipment and experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-phenoxy-2-propanol [stenutz.eu]
- 3. 1-Phenoxy-2-propanol - Safety Data Sheet [chemicalbook.com]
- 4. 1-Phenoxy-2-propanol = 93 770-35-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. What is vacuum fractional distillation.pdf [slideshare.net]
- 7. quora.com [quora.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. VACUUM DISTILLATION SIMPLIFIED - Issuu [issuu.com]
- 11. bevzero.com [bevzero.com]
- 12. us.empirical.co [us.empirical.co]
- 13. benchchem.com [benchchem.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. atamankimya.com [atamankimya.com]
- 16. CN104292083A - Method for removing phenol in refining process of propylene glycol monophenyl ether - Google Patents [patents.google.com]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]

- 18. vacculex.com [vacculex.com]
- 19. beakerandwrench.com [beakerandwrench.com]
- 20. What Type of Vacuum Pump is Suitable for a Short Path Distillation Setup? - WELL ONE Chemical [welloneupe.com]
- 21. Vacuum distillation pumps: Which pump for which purpose? [h2o-de.com]
- 22. njjchem.com [njjchem.com]
- 23. beakerandwrench.com [beakerandwrench.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Support Center: Purification of 1-Phenoxy-2-Propanol by Vacuum Distillation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10762839#purification-of-1-phenoxy-2-propanol-by-vacuum-distillation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com